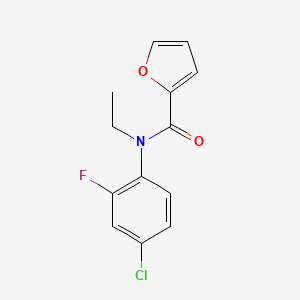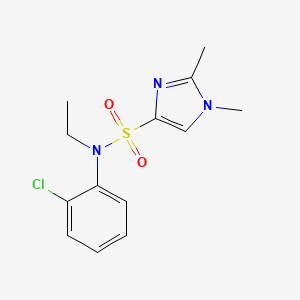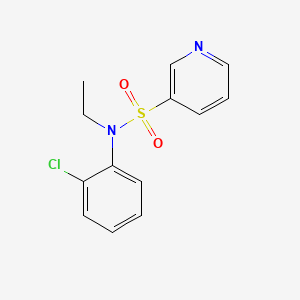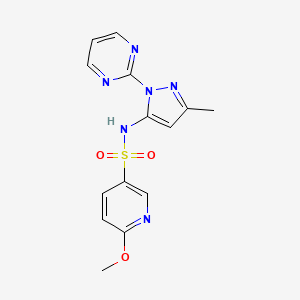![molecular formula C15H14ClN3O2S B6626154 N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CP-690,550 and has been studied extensively for its use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which play a crucial role in the immune response. By blocking JAK enzymes, CP-690,550 can help reduce inflammation and prevent damage to tissues in autoimmune diseases.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of JAK enzymes. These enzymes are involved in the signaling pathways that regulate the immune response. By blocking JAK enzymes, CP-690,550 can help reduce inflammation and prevent damage to tissues in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, prevent damage to tissues, and improve clinical outcomes in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its specificity for JAK enzymes, which makes it a promising candidate for treating autoimmune diseases. However, there are also limitations to its use in lab experiments. CP-690,550 can have off-target effects, which can complicate the interpretation of results. Additionally, its effects can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on CP-690,550. One area of research is the development of more specific JAK inhibitors that can target specific JAK enzymes. Another area of research is the investigation of the long-term effects of CP-690,550 on the immune system. Additionally, there is a need for further research on the optimal dose and duration of treatment with CP-690,550 in autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chlorobenzonitrile with ethylamine to form N-(2-chlorophenyl) ethylamine. The resulting compound is then reacted with 2,3-dichloropyridine to form N-(2-chlorophenyl)-N-ethyl-2,3-dichloropyridin-3-amine. The final step involves the reaction of N-(2-chlorophenyl)-N-ethyl-2,3-dichloropyridin-3-amine with sulfamic acid to form CP-690,550.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-19(13-8-4-3-7-12(13)16)22(20,21)14-10-18-15-11(14)6-5-9-17-15/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQQBKKWOWKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)
![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)

![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)


![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)